molecular formula C23H19N3O6 B4033700 2-(2-methoxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-methoxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4033700
M. Wt: 433.4 g/mol
InChI Key: AIXYDTGOLNGWOP-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H19N3O6 and its molecular weight is 433.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.12738533 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research in organic synthesis and heterocyclic chemistry has explored the synthesis and properties of compounds structurally related to 2-(2-methoxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. For instance, Li et al. (2017) detailed the synthesis of heterocyclic derivatives via a tandem nitration/cyclization reaction, highlighting the versatility of such compounds in organic synthesis and potential applications in drug development and materials science (Li et al., 2017).

Antiviral Research

In the field of antiviral research, compounds structurally similar to the query compound have been investigated for their potential antiviral effects. For example, Garcia-Gancedo et al. (1979) studied the antiviral action of benzo[de]isoquinoline-diones against herpes simplex and vaccinia viruses, indicating the potential of such compounds in developing new antiviral therapies (Garcia-Gancedo et al., 1979).

Cancer Research

In cancer research, novel benzo[de]isoquinoline-diones have been evaluated for their antitumor efficacy. Mukherjee et al. (2013) investigated the in vivo anti-tumoral potency of a related compound, demonstrating significant tumor regression effects in murine tumor models, which supports further investigation into the therapeutic potential of such compounds in cancer treatment (Mukherjee et al., 2013).

Photophysical Properties and Applications

Research into the photophysical properties of benzo[de]isoquinoline-1,3-diones has revealed their potential in materials science, particularly in the development of fluorescent materials. Bojinov et al. (2007) synthesized novel fluorophores based on benzo[de]isoquinoline-1,3-dione derivatives, showing promising applications in brightening and stabilizing polymers due to their excellent photostability and emission properties (Bojinov & Panova, 2007).

Breast Cancer Targeting

In a targeted approach to breast cancer therapy, Gilbert et al. (2020) identified a naphthalimide analogue that selectively targets breast cancer cells via the aryl hydrocarbon receptor pathway. This study underscores the potential of structurally related compounds in developing selective and potent cancer therapies (Gilbert et al., 2020).

Properties

IUPAC Name

2-(2-methoxyphenyl)-6-morpholin-4-yl-5-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6/c1-31-19-8-3-2-7-17(19)25-22(27)15-6-4-5-14-20(15)16(23(25)28)13-18(26(29)30)21(14)24-9-11-32-12-10-24/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXYDTGOLNGWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC(=C4N5CCOCC5)[N+](=O)[O-])C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.